![molecular formula C20H18F3N3OS B2858172 N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 905773-33-3](/img/structure/B2858172.png)
N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyanoacetamides, a class of compounds to which the given compound belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Cyclization and Synthesis Routes
- Cyclization of Nitroacetamide Derivatives : A study demonstrates the intramolecular cyclization of nitroacetamide derivatives to afford benzofused lactams, providing a novel route to these compounds. This process hints at the versatility of related acetamide compounds in synthesizing complex chemical structures (Fante et al., 2014).
- Pummerer-Type Cyclization : Another research focuses on the synthesis of tetrahydroisoquinolines through Pummerer-type cyclization, highlighting a method for creating structures that could be related to the compound of interest (Toda et al., 2000).
Structural and Property Studies
- Structural Aspects of Amide Derivatives : Research into the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives provides insights into the chemical behavior and potential applications of similar acetamide compounds (Karmakar et al., 2007).
Anticancer and Antimicrobial Activity
- Novel Sulfonamide Derivatives : A study on novel sulfonamide derivatives, including acetamide moieties, shows significant cytotoxic activity against cancer cell lines, suggesting potential for the compound in cancer research (Ghorab et al., 2015).
Synthesis of Derivatives and Analogues
- Synthesis of Polyhydroquinoline Derivatives : Research introducing a novel catalyst for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions indicates potential pathways for synthesizing related acetamide derivatives (Goli-Jolodar et al., 2016).
Molecular Docking and Biological Screening
- Design and Synthesis for Anticancer Agents : A study on the design, synthesis, and molecular docking of new lipophilic acetamide derivatives showcases potential anticancer and antimicrobial agents, hinting at the therapeutic applications of similar compounds (Ahmed et al., 2018).
Zukünftige Richtungen
The high binding energy for related compounds suggests further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates potential future directions in the research and development of “N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide” and similar compounds.
Wirkmechanismus
Target of Action
The primary target of this compound is the enzyme 5-lipoxygenase (5-LOX) . 5-LOX plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses.
Mode of Action
The compound binds to 5-LOX with high binding energy , suggesting a strong interaction between the compound and its target. This interaction likely inhibits the activity of 5-LOX, preventing it from catalyzing the conversion of arachidonic acid to leukotrienes.
Biochemical Pathways
By inhibiting 5-LOX, the compound disrupts the leukotriene biosynthesis pathway . This results in a decrease in the production of leukotrienes, which can reduce inflammation and allergic reactions.
Result of Action
The inhibition of 5-LOX and the subsequent reduction in leukotriene production can lead to a decrease in inflammation and allergic responses . This suggests that the compound could potentially be used as an anti-inflammatory or anti-allergic agent.
Eigenschaften
IUPAC Name |
N-benzyl-2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c21-20(22,23)18-14-8-4-5-9-16(14)26-19(15(18)10-24)28-12-17(27)25-11-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-9,11-12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBABBTMQPVNYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NCC3=CC=CC=C3)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

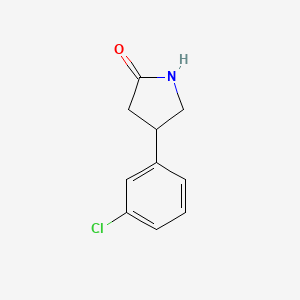

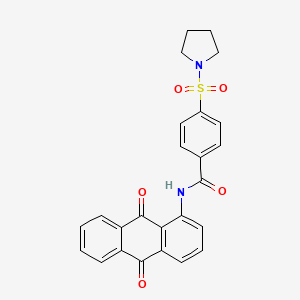
![(E)-4-(2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)phenyl 5-bromofuran-2-carboxylate](/img/structure/B2858093.png)

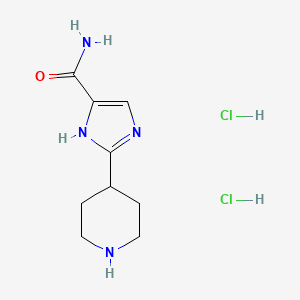
![3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B2858097.png)
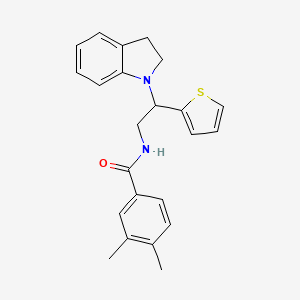
![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2858099.png)
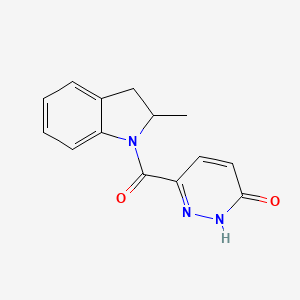
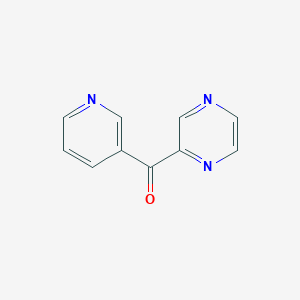
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2858109.png)
![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2858110.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2858112.png)